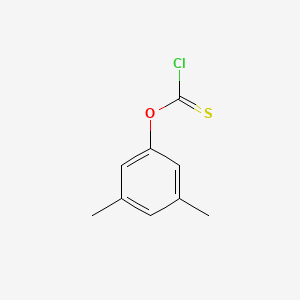
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol typically involves multiple steps, including the formation of the dithiane ring, the protection of hydroxyl groups, and the introduction of the trityloxy group. Common reagents used in these steps include:
Dithiane Formation: This step often involves the reaction of a dithiol with a carbonyl compound under acidic conditions.
Hydroxyl Protection: Hydroxyl groups can be protected using trityl chloride in the presence of a base such as pyridine.
Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dithiane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties or as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.
Chemical Reactivity: The compound’s reactivity with other molecules can lead to various biochemical effects.
相似化合物的比较
Similar Compounds
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(methoxy)pentane-1,2,3,4-tetraol: Similar structure but with a methoxy group instead of a trityloxy group.
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(benzyloxy)pentane-1,2,3,4-tetraol: Similar structure but with a benzyloxy group.
Uniqueness
The presence of the trityloxy group in (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets.
属性
分子式 |
C28H32O5S2 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
(1R,2S,3R,4R)-1-(1,3-dithian-2-yl)-5-trityloxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H32O5S2/c29-23(24(30)25(31)26(32)27-34-17-10-18-35-27)19-33-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23-27,29-32H,10,17-19H2/t23-,24-,25+,26-/m1/s1 |
InChI 键 |
CLFIBAVCPNIUHE-FXSWLTOZSA-N |
手性 SMILES |
C1CSC(SC1)[C@@H]([C@H]([C@@H]([C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
规范 SMILES |
C1CSC(SC1)C(C(C(C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


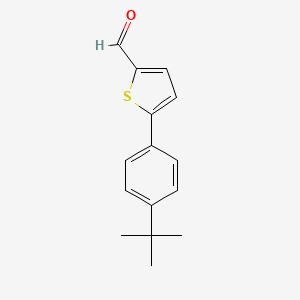
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
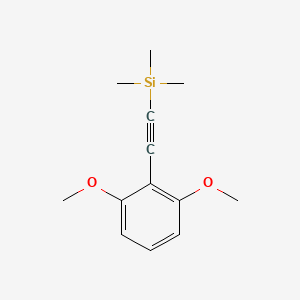
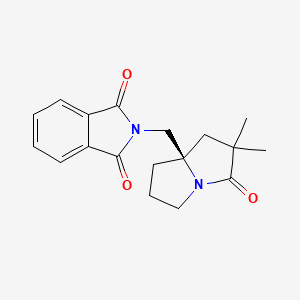

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
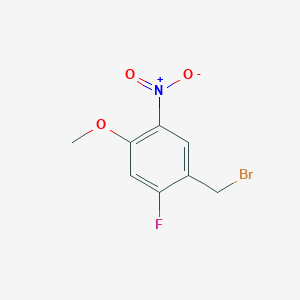
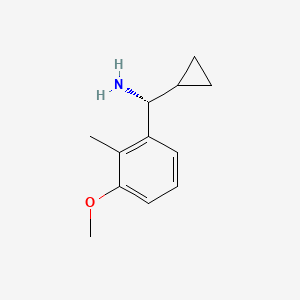
![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
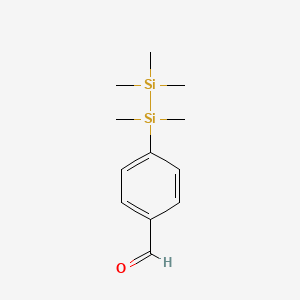
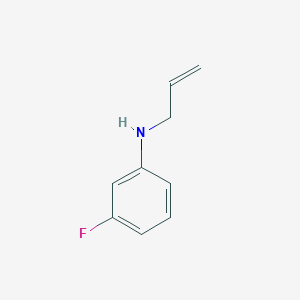
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
